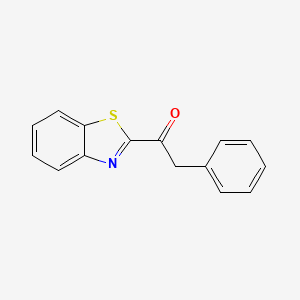

1-(1,3-Benzothiazol-2-yl)-2-phenylethanone

Description

Overview of Heterocyclic Compounds in Chemical and Biological Research

Heterocyclic compounds are a major class of organic molecules that are integral to numerous biological processes and have been extensively utilized in drug discovery and materials science. Their structures are characterized by a cyclic framework containing one or more heteroatoms, such as nitrogen, sulfur, or oxygen, which impart unique chemical and physical properties. These compounds are ubiquitous in nature, forming the core structures of many essential biomolecules, including nucleic acids, vitamins, and alkaloids. nih.gov The presence of heteroatoms introduces dipoles, alters ring strain, and provides sites for hydrogen bonding, all of which contribute to their diverse reactivity and biological activity. Consequently, heterocyclic chemistry is a pivotal area of research, continually providing novel scaffolds for the development of new pharmaceuticals, agrochemicals, and functional materials. nih.gov

Research Importance of the 1,3-Benzothiazole Nucleus in Synthetic and Medicinal Chemistry

The 1,3-benzothiazole nucleus is considered a "privileged" scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. pharmacyjournal.in This fused ring system is known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com The versatility of the benzothiazole (B30560) core allows for chemical modifications at various positions, enabling the synthesis of large libraries of derivatives with diverse biological profiles. pharmacyjournal.in Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive pharmacophore for designing enzyme inhibitors and receptor antagonists. nih.gov Several FDA-approved drugs contain the benzothiazole moiety, highlighting its clinical significance. mdpi.com

Research Focus on 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone within Benzothiazole Studies

While extensive research has been conducted on the broader family of benzothiazole derivatives, specific and detailed investigations into this compound are not extensively documented in publicly available literature. However, its structural features, combining the benzothiazole nucleus with a phenylethanone moiety, suggest potential areas of research interest. The 2-acylbenzothiazole framework is a known structural motif in compounds with biological activity. Research on structurally similar compounds, such as other 2-phenacylbenzothiazoles or derivatives with substitutions on the phenyl ring, indicates that this class of molecules holds potential for biological activity.

The synthesis of 2-acylbenzothiazoles can be achieved through various methods, including the reaction of 2-lithiated benzothiazoles with appropriate electrophiles or the oxidation of 2-benzylbenzothiazoles. The presence of the ketone functional group in this compound provides a handle for further chemical modifications, allowing for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies. Given the known anticancer and anticonvulsant properties of many benzothiazole derivatives, it is plausible that future research on this compound could explore these therapeutic areas.

Table 1: Chemical and Physical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₁NOS |

| Molecular Weight | 253.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 220753-47-9 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

While specific biological data for this compound is limited, the following table presents hypothetical research findings based on the activities of structurally related benzothiazole derivatives to illustrate the potential areas of investigation.

Table 2: Illustrative Potential Biological Activities of 2-Acylbenzothiazole Derivatives

| Biological Activity | Model System | Illustrative Finding | Reference Compound Class |

| Anticancer | Human cancer cell lines (e.g., MCF-7, HeLa) | Inhibition of cell proliferation with IC₅₀ values in the micromolar range. | Substituted 2-arylbenzothiazoles |

| Anticonvulsant | Maximal electroshock (MES) seizure model in mice | Protection against seizures at a specific dose. | Various benzothiazole derivatives |

| Antimicrobial | Bacterial strains (e.g., S. aureus, E. coli) | Zone of inhibition in disc diffusion assays. | Benzothiazole-thiadiazole hybrids |

Disclaimer: The data in Table 2 is illustrative and based on the known activities of the broader class of benzothiazole compounds. Specific experimental data for this compound is not available in the cited sources.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-13(10-11-6-2-1-3-7-11)15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGRXWKXYVKSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,3 Benzothiazol 2 Yl 2 Phenylethanone and Its Research Analogues

Established Synthetic Pathways for the 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone Core Structure

The primary and most common approach to synthesizing the 2-acylbenzothiazole scaffold involves the condensation of 2-aminothiophenol (B119425) with a suitable carbonyl-containing reactant. ajol.info Variations of this method have been developed to improve efficiency, yield, and environmental compatibility.

Key Reactants and Reaction Conditions for Primary Synthesis

The synthesis of 2-acylbenzothiazoles, including the target compound, is often achieved through the reaction of 2-aminothiophenol with various carbonyl compounds such as aryl methyl ketones, β-diketones, and carboxylic acids or their derivatives. ajol.infomdpi.com One efficient one-pot strategy involves the reaction of aryl methyl ketones with 2-aminobenzenethiol under metal-free conditions. ajol.info In a specific example of this type of reaction, aromatic ketones are first treated with N,N-dibromo-p-toluenesulfonamide (TsNBr2) in dimethyl sulfoxide (B87167) (DMSO) at 65°C for 3 hours. The resulting crude mixture is then reacted with 2-aminobenzenethiol, proceeding through condensation, Michael addition, and an oxidative dehydrogenation sequence to yield the desired 2-acylbenzothiazole. mdpi.com

Another established method involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. ajol.info For instance, the reaction can be carried out with fatty acids under solvent-free conditions, either with or without microwave irradiation, to produce 2-substituted benzothiazoles in good to excellent yields. ajol.info The use of acid chlorides, generated from the corresponding carboxylic acids and thionyl chloride, also provides an effective route to these compounds. ajol.info

An alternative one-pot method has been developed for accessing 2-acylbenzothiazoles from 2-aminobenzenethiols and arylacetonitriles. This process involves an AlCl3-mediated cyclization reaction followed by an I2-promoted sequential oxidation. This reaction proceeds smoothly with a variety of arylacetonitriles, accommodating different functional groups and yielding the corresponding products in moderate to good yields under mild conditions. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | Conditions | Product Class |

| 2-Aminobenzenethiol | Aryl Methyl Ketone | TsNBr2 | DMSO | 65°C, 3h then addition of 2-aminobenzenethiol | 2-Acylbenzothiazole |

| 2-Aminobenzenethiol | Fatty Acid | None or P4S10 | Solvent-free | Microwave irradiation | 2-Alkyl/Arylbenzothiazole |

| 2-Aminobenzenethiol | Arylacetonitrile | AlCl3, I2, KI, K3PO4 | DMF | 90°C, aerobic conditions, 12h | 2-Acylbenzothiazole |

| 2-Aminothiophenol | Aldehydes | Sulfated tungstate (B81510) | Solvent-free | Ultrasound irradiation, room temp. | 2-Substituted benzothiazole (B30560) |

Methodological Enhancements and Yield Optimization in Synthetic Procedures

Significant efforts have been directed towards optimizing the synthesis of benzothiazole derivatives to improve yields, reduce reaction times, and enhance the environmental profile of the procedures. The use of microwave irradiation has emerged as a powerful tool in this regard. For example, the condensation of 2-aminothiophenol with various fatty acids under solvent-free microwave conditions has been shown to produce 2-substituted benzothiazoles in high yields. researchgate.net Similarly, microwave-assisted synthesis of benzothiazoles and benzoxazoles via a phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) promoted cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes has been achieved in good to excellent yields. researchgate.netindexcopernicus.com Microwave heating has been reported to reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. researchgate.net

Ultrasound-assisted synthesis represents another green and efficient methodology. The condensation of 2-aminothiophenol with various aldehydes under ultrasound irradiation at room temperature, using a recyclable sulfated tungstate catalyst, has been demonstrated to produce 2-substituted benzothiazoles in excellent yields under solvent-free conditions. mdpi.comjst.vn This sonochemical approach is noted for its simplicity, safety, and adherence to the principles of green chemistry. mdpi.com The use of ultrasound can significantly accelerate the reaction, with some syntheses being completed within 20 minutes at room temperature without the need for a solvent or catalyst. hrpub.org

Furthermore, metal-free synthetic routes have been developed to avoid the use of potentially toxic and expensive metal catalysts. rsc.orgmdpi.com An iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and NH4SCN provides a highly efficient method for synthesizing a library of 2-arylbenzothiazoles with wide functional group compatibility in good yields. rsc.org Another metal-free approach describes the formation of 2-aryl benzothiazoles from aryl ketones and 2-aminobenzenethiols using molecular oxygen as the oxidant, where DMSO plays a crucial role in the transformation. nih.gov

Derivatization Strategies for Substituted this compound Analogues

The biological activity and material properties of this compound can be fine-tuned through derivatization at various positions on the molecule. Strategies have been developed to introduce functional groups on both the 1,3-benzothiazole moiety and the phenylethanone side chain.

Functionalization at the 1,3-Benzothiazole Moiety

The benzothiazole ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. The easy functionalization of the 2-amino and 2-mercapto groups, as well as the benzene (B151609) ring of the benzothiazole moiety, makes them highly reactive building blocks for organic synthesis. nih.gov For instance, 2-aminobenzothiazoles can be acylated to introduce various functional groups.

Regioselective C-H functionalization has emerged as a powerful tool for derivatizing the benzenoid ring of benzothiadiazole, a related heterocyclic system. While specific examples for this compound are not extensively detailed, the principles can be extrapolated. For example, C-H functionalization of benzothiazoles can occur via the formation of thiazol-2-yl-phosphonium intermediates, which can then react with a range of nucleophiles to introduce new substituents at the C2 position.

Structural Modifications on the Phenylethanone Side Chain

Modification of the phenylethanone side chain offers another avenue for creating analogues of this compound. The methylene (B1212753) group adjacent to the carbonyl group is a potential site for functionalization. For instance, reactions involving this active methylene group could lead to the introduction of various substituents.

Furthermore, the phenyl ring of the phenylethanone side chain can be a target for electrophilic substitution reactions, allowing for the introduction of substituents such as nitro or halo groups. The presence of activating or deactivating groups on the phenyl ring can influence the position and ease of substitution. rsc.org While specific studies on the phenylethanone side chain of the target molecule are limited, general principles of electrophilic aromatic substitution on similar structures can be applied.

A study on the synthesis of 2-acyl-benzo[1,3-d]selenazoles, which are structurally similar to 2-acylbenzothiazoles, demonstrated that the carbonyl group of the side chain can be reduced to a secondary alcohol using sodium borohydride, or reacted with a Grignard reagent to form a tertiary alcohol. mdpi.com These reactions highlight the potential for modifying the carbonyl group of the phenylethanone side chain in this compound.

Green Chemistry Principles in Benzothiazole Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient techniques like microwave and ultrasound irradiation. ajol.info

The use of glycerol, a non-toxic, biodegradable, and recyclable solvent, has been reported for the clean, one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes at ambient temperature without a catalyst. Similarly, water has been utilized as a solvent for the efficient one-step synthesis of benzothiazole-2-thiols.

Solvent-free synthesis, often coupled with microwave or ultrasound assistance, is another key green chemistry approach. ajol.infomdpi.com These methods not only reduce waste but also often lead to shorter reaction times and higher yields. mdpi.comhrpub.org The development of recyclable catalysts, such as sulfated tungstate, further enhances the green credentials of these synthetic routes. mdpi.com Metal-free synthesis protocols also contribute to green chemistry by avoiding the use of potentially hazardous and costly heavy metals. rsc.org

| Green Chemistry Approach | Key Features | Examples in Benzothiazole Synthesis |

| Green Solvents | Use of non-toxic, biodegradable, and recyclable solvents. | Glycerol, water. |

| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, reducing waste and cost. | Condensation of 2-aminothiophenols and aldehydes in glycerol. |

| Microwave Irradiation | Rapid heating, reduced reaction times, often higher yields. | Synthesis from 2-aminothiophenol and fatty acids; PIFA-promoted cyclocondensation. researchgate.netresearchgate.net |

| Ultrasound Irradiation | Enhanced reaction rates, often performed at room temperature and solvent-free. | Condensation of 2-aminothiophenol and aldehydes with a recyclable catalyst. mdpi.comjst.vn |

| Metal-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. | Iodine-mediated oxidative annulation; molecular oxygen as an oxidant. rsc.orgnih.gov |

| Recyclable Catalysts | Catalysts can be recovered and reused, minimizing waste. | Sulfated tungstate in ultrasound-assisted synthesis. mdpi.com |

Synthesis of Precursor and Related Benzothiazole-Containing Scaffolds for Diverse Research Applications

The benzothiazole moiety is a versatile scaffold in organic and medicinal chemistry. Its functionalization, particularly at the 2-position, allows for the creation of a vast library of derivatives for various research applications, including the development of precursors for compounds like this compound. Key intermediates such as hydrazones, acetohydrazides, and Schiff bases are instrumental in this process, serving as building blocks for more complex molecules and as ligands for coordination chemistry.

Synthesis of Benzothiazole Hydrazones and Acetohydrazide Intermediates

Benzothiazole hydrazones and their acetohydrazide precursors are crucial intermediates in the synthesis of various heterocyclic systems and pharmacologically active agents. Their preparation typically involves multi-step synthetic sequences starting from functionalized benzothiazoles.

A common route to obtaining benzothiazole acetohydrazides begins with a substituted benzothiazole-2-thiol. nih.gov This starting material is reacted with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like acetone, under reflux conditions. This step yields the corresponding ethyl 2-(benzothiazol-2-yl-thio)acetate derivative. nih.gov Subsequently, this ester intermediate is treated with an excess of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to produce the desired 2-(benzothiazol-2-yl-thio)acetohydrazide through hydrazinolysis. nih.gov

Alternatively, 2-hydrazinobenzothiazole (B1674376) can be synthesized by refluxing 2-mercaptobenzothiazole (B37678) with hydrazine hydrate. researchgate.net This primary intermediate can then be reacted with various esters or amino esters to afford a range of benzothiazole hydrazide derivatives. researchgate.net

Once the acetohydrazide or hydrazide is formed, it can be readily converted into a benzothiazole hydrazone. This is achieved by reacting the hydrazide intermediate with a selected aldehyde or ketone. mdpi.com This condensation reaction typically provides the target hydrazone, which incorporates the structural features of both the benzothiazole scaffold and the chosen carbonyl compound. nih.govmdpi.com These hydrazones are noted for their potential biological activities and serve as versatile synthons for further chemical transformations. nih.gov

Table 1: Synthesis of Benzothiazole Acetohydrazide and Hydrazone Intermediates

| Starting Material | Reagents | Intermediate Product | Final Product (Example) | Reference |

|---|

Formation of Benzothiazole Schiff Bases for Further Derivatization

Schiff bases derived from benzothiazole are a significant class of compounds due to their wide range of applications and their role as versatile ligands in coordination chemistry. mdpi.comjocpr.com The synthesis of these compounds is generally straightforward, relying on the condensation reaction between a primary amine and a carbonyl group. uobaghdad.edu.iq

The most common method for preparing benzothiazole Schiff bases involves the reaction of a 2-aminobenzothiazole (B30445) derivative with an appropriate aldehyde or ketone. mdpi.comuobaghdad.edu.iq The reaction is typically carried out by refluxing equimolar amounts of the amino-benzothiazole and the carbonyl compound in a suitable solvent, such as absolute ethanol (B145695). jocpr.com Often, a catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine) is added to facilitate the reaction. jocpr.comuobaghdad.edu.iq

The formation of the Schiff base is characterized by the creation of an azomethine or imine group (-C=N-), which replaces the carbonyl group of the aldehyde/ketone and one of the hydrogens from the amino group. jocpr.commedwinpublishers.com The successful synthesis is often confirmed by the appearance of a characteristic stretching band for the imine group in the infrared (IR) spectrum and the disappearance of the peaks corresponding to the initial amine and carbonyl groups. medwinpublishers.com A diverse array of aromatic and heterocyclic aldehydes has been used to create a wide library of benzothiazole Schiff bases for various research purposes. mdpi.comuobaghdad.edu.iqmedwinpublishers.com

Table 2: Examples of Benzothiazole Schiff Base Synthesis

| Benzothiazole Precursor | Aldehyde/Ketone | Solvent/Catalyst | Resulting Schiff Base | Reference |

|---|---|---|---|---|

| 2-Amino-6-methoxy-benzothiazole | 2-Nitrobenzaldehyde | Not Specified | (E)-N-(2-nitrobenzylidene)-6-methoxybenzo[d]thiazol-2-amine | mdpi.com |

| 4-Chloro-6-nitro-2-amino-1,3-benzothiazole | Various aromatic aldehydes | Ethanol, Glacial Acetic Acid | Tridentate Schiff bases | uobaghdad.edu.iq |

| 2-Amino-6-bromo benzothiazole | o-Vanillin | Absolute Ethanol, Piperidine | o-Vanilidine-2-amino-6-bromo benzothiazole | jocpr.com |

| 4,6-Difluoro-2-amino benzothiazole | 4-Chlorobenzaldehyde | Not Specified | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine | medwinpublishers.com |

Preparation of Metal Complexes of Benzothiazole Ligands for Coordination Chemistry Studies

Benzothiazole derivatives, particularly Schiff bases and hydrazones, are excellent ligands for forming coordination complexes with a variety of metal ions. mdpi.compnrjournal.com These ligands typically act as bidentate or tridentate chelating agents, coordinating with the metal ion through nitrogen atoms from the azomethine group and the benzothiazole ring, and sometimes through other donor atoms like oxygen or sulfur if present in the ligand structure. mdpi.comuobaghdad.edu.iq The formation of these metal complexes often enhances the biological activity of the parent organic ligands. researchgate.net

The synthesis of these complexes is generally achieved by reacting the benzothiazole-based ligand with a metal salt, commonly a metal(II) or metal(III) chloride, in a suitable solvent. mdpi.compnrjournal.combiointerfaceresearch.com The stoichiometric ratio of the ligand to the metal salt is a critical parameter that influences the structure of the resulting complex. For instance, reactions are often carried out in a 2:1 or 1:1 ligand-to-metal molar ratio. mdpi.comuobaghdad.edu.iq

The mixture of the ligand and the metal salt, typically dissolved in an alcoholic solvent like ethanol or methanol, is heated under reflux for several hours. pnrjournal.combiointerfaceresearch.com Upon cooling, the solid metal complex precipitates out and can be collected by filtration, washed, and dried. pnrjournal.com Characterization using techniques such as FTIR spectroscopy, elemental analysis, and magnetic susceptibility measurements helps to elucidate the structure and geometry of the complexes. mdpi.combiointerfaceresearch.com For many first-row transition metals like Co(II), Ni(II), and Cu(II), octahedral geometries are frequently proposed. mdpi.compnrjournal.com

Table 3: Synthesis of Metal Complexes with Benzothiazole-Based Ligands

| Ligand Type | Metal Salt(s) | Molar Ratio (Ligand:Metal) | Proposed Geometry/Structure | Reference |

|---|---|---|---|---|

| Benzothiazole Schiff Base | Co(II), Ni(II), Cu(II), Cd(II), Cr(III), Fe(III) chlorides | 2:1 | Octahedral (e.g., [ML₂Cl₂]) | mdpi.com |

| Benzothiazole Imine Base | RuCl₃·2H₂O, CoCl₂·6H₂O | 2:1 | Octahedral | biointerfaceresearch.com |

| Benzothiazole Schiff Base | Al(III), Ni(II), K(I) chlorides | 1:1 | [Al(L)Cl₂], [Ni(L)Cl], [K(L)] | uobaghdad.edu.iq |

| Benzothiazole Schiff Base Hydrazone | CuCl₂·4H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O | 2:1 | Octahedral | pnrjournal.com |

| Benzothiazole Aniline-Salen Ligand | Mn(II), Fe(II), Co(II), Zn(II) salts | 1:1 | Not Specified | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1 1,3 Benzothiazol 2 Yl 2 Phenylethanone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) ring, the phenyl ring, and the methylene (B1212753) bridge. The aromatic protons of the benzothiazole moiety typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The protons of the phenyl group are also expected in a similar aromatic region. The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group would likely appear as a singlet, with a chemical shift anticipated in the range of δ 4.0-5.0 ppm, influenced by the electron-withdrawing effects of both the carbonyl group and the benzothiazole ring system.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Multiplet | 4H | Aromatic Protons (Benzothiazole) |

| ~7.2-7.5 | Multiplet | 5H | Aromatic Protons (Phenyl) |

| ~4.5 | Singlet | 2H | -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbons of the benzothiazole and phenyl rings, and the methylene carbon. The carbonyl carbon (C=O) is anticipated to have a characteristic chemical shift in the downfield region, typically around δ 190-200 ppm. The carbons of the benzothiazole ring are expected to appear in the range of δ 110-160 ppm. The phenyl group carbons would also resonate in the aromatic region, generally between δ 120-140 ppm. The methylene carbon (-CH₂-) is expected to have a chemical shift in the range of δ 40-50 ppm.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~195 | C=O (Carbonyl) |

| ~155 | C2 (Benzothiazole, C=N) |

| ~120-150 | Aromatic Carbons (Benzothiazole) |

| ~125-135 | Aromatic Carbons (Phenyl) |

| ~45 | -CH₂- |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band for the carbonyl group (C=O) stretching is anticipated around 1680-1700 cm⁻¹. The C=N stretching vibration of the benzothiazole ring is expected to appear in the region of 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C-S stretching vibration of the benzothiazole ring is generally found in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Expected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| ~1690 | Strong | C=O Stretch (Ketone) |

| ~1610 | Medium | C=N Stretch (Benzothiazole) |

| ~1580, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~750 | Strong | C-S Stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₁NOS), the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 253.32 g/mol .

The fragmentation of the molecular ion would likely involve cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a benzothiazolyl-carbonyl cation (m/z ~162) or a benzyl (B1604629) cation (m/z 91). Another possible fragmentation pathway is the loss of a phenyl radical, resulting in a fragment at m/z 176. The benzothiazole ring itself can fragment, leading to characteristic ions.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 253 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₆H₅]⁺ |

| 162 | [C₇H₄NSCO]⁺ |

| 135 | [C₇H₅NS]⁺ (Benzothiazole) |

| 91 | [C₇H₇]⁺ (Benzyl Cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzothiazole and phenyl rings contain conjugated π systems, which will give rise to strong π → π* absorptions, likely in the range of 250-350 nm. The carbonyl group's n → π* transition is also expected, though it is typically weaker and may be observed as a shoulder on the more intense π → π* bands.

Table 5: Expected UV-Vis Spectral Data for this compound

| λ_max (nm) | Type of Transition | Chromophore |

| ~280-320 | π → π | Benzothiazole and Phenyl rings |

| ~330-360 | n → π | Carbonyl group |

X-ray Crystallography for Three-Dimensional Structural Determination

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

Specific, experimentally determined data for bond lengths, bond angles, and torsion angles for this compound are not available.

Analysis of Conformational Preferences and Dihedral Angles in the Solid State

Without a solved crystal structure, a definitive analysis of the solid-state conformation and the dihedral angles between the benzothiazole and phenyl moieties is not possible.

Computational Chemistry and Theoretical Modeling of 1 1,3 Benzothiazol 2 Yl 2 Phenylethanone Systems

Quantum Mechanical Calculations for Electronic and Geometric Properties

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scienceopen.com It is particularly effective for determining ground state properties by focusing on the electron density rather than the complex many-electron wavefunction. For benzothiazole (B30560) derivatives, DFT calculations, often employing functionals like B3LYP in combination with basis sets such as 6-31G**, are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netacademie-sciences.frresearchgate.net

These calculations also yield crucial information about the molecule's reactivity. uaeu.ac.ae Parameters derived from DFT, such as the molecular electrostatic potential (MEP), can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.netscirp.org The analysis of global reactivity descriptors provides a quantitative measure of the molecule's stability and reactivity.

Below is a table summarizing key properties of benzothiazole systems that are typically calculated using DFT.

| Property Calculated | Significance in Molecular Analysis |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles), which is the basis for all other property calculations. |

| Total Energy | Indicates the overall stability of the molecule; lower energy corresponds to higher stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. scirp.org |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack, indicating reactive centers. researchgate.netscirp.org |

| Global Reactivity Descriptors | Includes chemical hardness, softness, and electronegativity, which quantify the molecule's resistance to charge transfer and its overall reactivity. researchgate.netscirp.org |

This table is interactive. You can sort and filter the data.

While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states. benasque.org TD-DFT is used to calculate the electronic absorption spectra (UV-Vis) of molecules like 1-(1,3-benzothiazol-2-yl)-2-phenylethanone. researchgate.netcnr.it By predicting the excitation energies and oscillator strengths of electronic transitions, TD-DFT helps to understand how the molecule absorbs light. academie-sciences.fr

This analysis is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or photovoltaic cells, where the interaction of molecules with light is a key performance factor. academie-sciences.fr The calculations can reveal the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular structure. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—play a critical role in determining the electronic and optical properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The distribution of these orbitals reveals the regions of the molecule involved in electronic transitions and charge transfer. researchgate.netuaeu.ac.ae

The table below illustrates the typical FMO data obtained for benzothiazole derivatives.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO levels (ΔE = ELUMO - EHOMO). | A crucial indicator of chemical reactivity, stability, and the energy required for electronic excitation. scirp.orgmdpi.com |

This table is interactive. You can sort and filter the data.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study how a small molecule, or ligand, interacts with a large biological macromolecule, such as a protein or DNA. These methods are central to drug discovery and design. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org For compounds like this compound, docking studies can predict how it might bind to the active site of a specific enzyme, such as a kinase or cytochrome P450. researchgate.netnih.govnih.gov

The simulation calculates a docking score or binding energy, which estimates the binding affinity between the ligand and the target. semanticscholar.org A lower binding energy generally indicates a more stable and favorable interaction. These predictions help to identify potential biological targets for the compound and can guide the design of more potent analogues. biointerfaceresearch.com

The following table provides a conceptual example of results from a molecular docking study.

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule (e.g., an enzyme) that the ligand is predicted to bind to. | VEGFR-2 Kinase |

| Binding Site | The specific region on the target protein (e.g., active site) where the ligand binds. | Hinge Region |

| Binding Energy/Score | A calculated value that estimates the strength of the ligand-receptor interaction (e.g., in kcal/mol). | -8.5 kcal/mol |

| Key Interactions | The specific non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. | Hydrogen bond with Cys919 |

This table is interactive. You can sort and filter the data.

Beyond predicting binding affinity, docking simulations provide detailed insights into the molecular recognition mechanism. They reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking, that stabilize the ligand within the active site of the biological target. nih.gov

By visualizing the docked pose, researchers can understand why a particular ligand binds to a specific target and identify the key functional groups responsible for this interaction. This knowledge is invaluable for structure-activity relationship (SAR) studies, where the goal is to rationally design new molecules with improved efficacy and selectivity. biointerfaceresearch.com For instance, identifying a crucial hydrogen bond can lead to modifications of the ligand to enhance this interaction, thereby increasing its potency.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in identifying the key molecular features responsible for a compound's therapeutic effects and in designing new, more potent analogues.

While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on the broader class of benzothiazole derivatives have established robust predictive models for various biological activities, including antimicrobial and anticancer effects. These models provide a framework for understanding the potential bioactivity of the target compound.

In a representative study on benzothiazole analogues with antibacterial activity, a QSAR model was developed using a multiple linear regression (MLR) approach. This model identified several key molecular descriptors that correlate with the antibacterial efficacy of the compounds. The statistical significance of the model was validated, indicating its predictive power for new benzothiazole derivatives. researchgate.net

Another study focused on 3D-QSAR and pharmacophore identification for benzothiazole derivatives as potent p56lck inhibitors. The best pharmacophore hypothesis, AADHRR.15, included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. This model demonstrated a strong correlation between the predicted and experimental activities, highlighting the crucial structural features for p56lck inhibition. thaiscience.info

The development of such predictive models typically involves the following steps:

Data Set Collection: A series of benzothiazole analogues with experimentally determined biological activities (e.g., IC50 or MIC values) is compiled.

Molecular Descriptor Calculation: A wide range of descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the data set.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

A study on 2-arylidenehydrazinyl-4-arylthiazole analogues found a good qualitative correlation between predicted physicochemical parameters like log P and polar surface area (PSA) and their antibacterial activity. nih.gov

Table 1: Key Molecular Descriptors in Benzothiazole QSAR Models

| Descriptor Type | Example Descriptors | Biological Activity Correlation |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Often correlates with receptor binding and reactivity. |

| Steric | Molar Refractivity, Molecular Volume | Influences the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP, Hydrophobic Fields | Crucial for membrane permeability and hydrophobic interactions with the target. |

Computational design principles derived from QSAR and pharmacophore modeling guide the rational design of novel benzothiazole analogues with enhanced biological activities. These principles are based on the identified structural features that are either favorable or detrimental to the desired activity.

For instance, in the design of novel 2-aminobenzothiazole (B30445) derivatives as antidiabetic agents, in silico methods, including ADMET property prediction and molecular docking, were employed to select promising candidates for synthesis and in vivo testing. mdpi.com This approach allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or off-target effects.

A study on thiazole (B1198619) and sulfonamide derivatives demonstrated the use of QSAR findings to guide the rational design of new antioxidant compounds. The study identified that mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry were key properties influencing antioxidant activities. nih.govnih.govexcli.de

The general design principles for novel benzothiazole analogues often involve:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups to improve properties like potency, selectivity, or metabolic stability.

Structure-Based Design: Utilizing the three-dimensional structure of the biological target (e.g., an enzyme or receptor) to design ligands that fit snugly into the active site and form favorable interactions.

Pharmacophore-Guided Design: Using a validated pharmacophore model as a template to design new molecules that possess the essential chemical features required for biological activity.

For this compound, computational design strategies could explore modifications at several positions:

Substitutions on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and potentially enhance interactions with a biological target.

Modifications of the Ketone Linker: Altering the length or flexibility of the ethanone (B97240) bridge to optimize the orientation of the phenyl and benzothiazole rings.

Substitutions on the Benzothiazole Nucleus: Adding substituents to the benzene (B151609) ring of the benzothiazole moiety to improve physicochemical properties or introduce new interaction points.

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of the drug-likeness of novel analogues, reducing the likelihood of late-stage failures in drug development. |

Theoretical Investigations into Reaction Mechanisms and Pathways for Benzothiazole Formation

Theoretical investigations, often employing Density Functional Theory (DFT), are crucial for elucidating the detailed mechanisms of chemical reactions, including the formation of the benzothiazole ring system. These studies provide insights into reaction energetics, transition states, and the role of catalysts, which are invaluable for optimizing synthetic protocols.

The synthesis of 2-substituted benzothiazoles, including this compound, typically involves the condensation of 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. mdpi.com DFT calculations can be used to model the step-by-step mechanism of this reaction.

A computational investigation into the ruthenium-mediated synthesis of benzothiazoles from N-arylthioureas elucidated the reaction mechanism and the origin of differing substrate reactivity. researchgate.net Such studies provide a deep understanding of the catalytic cycle and the factors that influence reaction yields.

In a study on the formation of novel benzothiazole and benzo thaiscience.infomdpi.comoxazin-3(4H)-one derivatives, DFT calculations were used to characterize the structures of the synthesized compounds and to suggest that energy barriers in the proposed mechanism could be overcome by the energy from an exothermic reaction. nih.gov

A DFT study on polythiophenes containing benzothiazole and benzoxazole (B165842) investigated their structure and band gap, demonstrating the utility of computational methods in predicting the electronic properties of materials. nih.gov

The generally accepted mechanism for the formation of a 2-substituted benzothiazole from 2-aminothiophenol and an acyl chloride (such as phenacyl chloride) involves the following key steps, which can be modeled computationally:

Nucleophilic Attack: The amino group of 2-aminothiophenol attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate collapses, eliminating a chloride ion to form an N-acylated intermediate.

Intramolecular Cyclization: The sulfur atom of the thiophenol moiety attacks the carbonyl carbon in an intramolecular fashion, leading to a cyclic intermediate.

Dehydration: The cyclic intermediate undergoes dehydration to form the final benzothiazole ring.

DFT calculations can provide the activation energies for each of these steps, identify the structures of intermediates and transition states, and thus predict the most favorable reaction pathway. For example, a computational study of various benzothiazole derivatives used DFT to analyze their conformational, thermodynamic, and spectroscopic features. mdpi.comresearchgate.net

Table 3: Computationally Investigated Aspects of Benzothiazole Formation

| Computational Method | Investigated Aspect | Insights Gained |

|---|---|---|

| DFT (B3LYP) | Reaction Energetics | Determination of reaction feasibility (exothermic/endothermic) and calculation of activation energy barriers. |

| Transition State Search | Identification of Transition States | Elucidation of the highest energy point along the reaction coordinate, which determines the reaction rate. |

| NBO Analysis | Natural Bond Orbital Analysis | Understanding charge distribution and orbital interactions during the reaction. |

| Solvent Modeling | Effect of Solvent | Simulating the reaction in different solvents to predict their influence on the reaction mechanism and kinetics. |

These theoretical investigations are not only of academic interest but also have practical implications for the synthesis of this compound and its derivatives, enabling the selection of optimal reaction conditions and catalysts to improve yields and reduce byproducts.

Structure Activity Relationship Sar Studies of 1 1,3 Benzothiazol 2 Yl 2 Phenylethanone Analogues in Research Models

Systematic Exploration of Substituent Effects on Bioactivity Profiles (General)

The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of substituents on both the benzothiazole ring system and any appended aromatic moieties. benthamscience.com Research indicates that substitutions at the C-2 and C-6 positions of the benzothiazole nucleus are particularly influential in modulating the pharmacological properties of these compounds. benthamscience.com

In a series of N'-(1,3-benzothiazol-2-yl)-substituted benzohydrazides, the nature of the substituent on the benzoyl moiety was found to play a critical role in anti-inflammatory and analgesic activities. jyoungpharm.org The unsubstituted benzohydrazide (B10538) served as a baseline compound, while the introduction of groups like iodo, nitro, and hydroxy at various positions led to a range of biological responses. jyoungpharm.org This highlights the general principle that even minor modifications to the peripheral structures of the benzothiazole core can lead to substantial changes in bioactivity.

Similarly, studies on various 2,6-disubstituted benzothiazoles have demonstrated that the groups at these two positions can be systematically varied to optimize activity. mdpi.com For example, linking different amine-containing rings (like piperidine) at the C-2 position and amide functionalities at the C-6 position has been a strategy to explore SAR for specific targets like heat shock protein 90 (Hsp90). mdpi.com

The general findings from these explorations underscore the importance of a systematic approach to substitution. By modifying one part of the molecule at a time—such as the substituent on the phenyl ring of the phenylethanone moiety or a group on the benzothiazole core—researchers can map out the structural requirements for a desired biological effect.

Influence of Stereochemistry and Conformational Rigidity on Molecular Function

The three-dimensional arrangement of atoms (stereochemistry) and the flexibility of a molecule (conformational rigidity) are critical determinants of its biological activity. For 1-(1,3-benzothiazol-2-yl)-2-phenylethanone analogues, the presence of chiral centers or elements that restrict bond rotation can have a profound impact on their interaction with specific biological targets, which are themselves chiral.

In a study of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, the absolute configuration at the chiral carbon atom attached to the benzothiazole ring was determined to be 'S'. researchgate.net The presence of a single enantiomer was confirmed in the crystal structure, highlighting the importance of stereospecific synthesis or resolution to study the biological activity of individual stereoisomers. researchgate.net Often, one enantiomer of a chiral drug is significantly more active than the other, or the two enantiomers may even have different biological activities. For instance, in a series of pyrrolidin-2,5-dione-based anticonvulsants, analogues with an R-configuration at the asymmetric carbon in the phenylacetamide moiety were specifically synthesized and evaluated, suggesting that stereochemistry is a key consideration in the design of neurologically active agents. nih.gov

Conformational rigidity can also enhance binding affinity by reducing the entropic penalty of binding to a receptor or enzyme active site. The crystal structure of a related compound, 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone, shows that the 1,3-benzothiazole ring and the phenyl ring are nearly coplanar, with a small dihedral angle of 6.61 (6)° between them. nih.gov This preferred conformation in the solid state suggests that a degree of planarity may be a feature of this scaffold. Introducing structural modifications that either enhance this planarity or, conversely, introduce specific twists could be used to probe the conformational requirements of a biological target. Molecular modeling studies on some tetrahydropyrrolo[2,1-b]benzothiazol-1-ones have been used to derive preliminary SAR by comparing their structures to known anticonvulsant drugs, indicating how conformational analysis contributes to understanding molecular function. nih.gov

Correlation between Structural Features and Specific Biological Activities (Research-Level Insights)

The benzothiazole scaffold is a cornerstone in the development of new antimicrobial agents. SAR studies have revealed key structural features that enhance activity against various bacterial and fungal strains.

The substitution pattern on the benzothiazole ring is a critical determinant of antimicrobial potency. For example, in a series of N-(6-substituted-1,3-benzothiazol-2-yl) acetamide (B32628) derivatives, compounds with a methoxy (B1213986) group at the 6-position of the benzothiazole ring showed promising activity. researchgate.net Specifically, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j) demonstrated significant antibacterial effects against E. coli (MIC of 3.125 μg/mL) and B. subtilis (MIC of 6.25 μg/mL). researchgate.net In contrast, a nitro group at the same position (compound BTC-r) also conferred good antimicrobial potential. researchgate.net

The nature of the substituent at the 2-position of the benzothiazole is equally important. A series of compounds prepared from N-(benzothiazol-2-yl)-2-cyanoacetamide showed that incorporating different heterocyclic rings led to varied antimicrobial profiles. nih.gov A thiophene (B33073) derivative exhibited potent activity against S. aureus (MIC of 3.125 µg/mL), matching the efficacy of chloramphenicol. nih.gov A thiazole (B1198619) derivative and a pyrazolo[1,5-a]pyrimidine (B1248293) derivative were the most effective antifungal agents against A. fumigatus and F. oxysporum, with MIC values of 6.25 µg/mL. nih.gov

Further studies have shown that incorporating a pyrazole (B372694) moiety can lead to potent antibacterial agents. nih.gov One such compound, 4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c), was particularly effective against S. aureus, with an MIC of 0.025 mM, outperforming the standard drugs ampicillin (B1664943) and sulfadiazine. nih.gov

The data below summarizes the minimum inhibitory concentration (MIC) for selected benzothiazole analogues against various microorganisms.

| Compound | Substitutions | Organism | MIC (μg/mL) | Source |

|---|---|---|---|---|

| BTC-j | 6-methoxy on benzothiazole, pyridine-3-ylamino at C-2 acetamide | E. coli | 3.125 | researchgate.net |

| BTC-j | 6-methoxy on benzothiazole, pyridine-3-ylamino at C-2 acetamide | B. subtilis | 6.25 | researchgate.net |

| Thiophene derivative | Thiophene linked to C-2 of benzothiazole | S. aureus | 3.125 | nih.gov |

| Thiazole derivative | Thiazole linked to C-2 of benzothiazole | A. fumigatus | 6.25 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivative | Pyrazolopyrimidine linked to C-2 of benzothiazole | F. oxysporum | 6.25 | nih.gov |

Analogues of this compound have been investigated for their potential as anticonvulsant agents, with SAR studies providing insights into the structural requirements for activity in neurological models. The core structure often mimics known anticonvulsants like phenobarbital. nih.gov

In a study of 3a-substituted tetrahydropyrrolo[2,1-b]benzothiazol-1-ones, which are conformationally restricted analogues, the nature of the fused ring system was critical. nih.gov The thiazole analogue (2a) was identified as the most potent compound, with a median effective dose (ED₅₀) of 24.3 mg/kg in mice and 15.9 mg/kg in rats against isoniazid-induced seizures. nih.gov This suggests that the five-membered thiazole ring fused to the pyrrolidone system is more favorable for activity than the larger benzothiazole ring in this specific scaffold. nih.gov

For a series of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides, both the substituent on the benzothiazole ring and the piperazine (B1678402) ring influenced anticonvulsant activity. researchgate.net The compound 4f, featuring a 6-chloro substituent on the benzothiazole ring and a 4-benzyl group on the piperazine, emerged as the most promising candidate. It displayed potent activity in the maximal electroshock (MES) seizure model with an ED₅₀ of 13.20 mg/kg. researchgate.net In contrast, its 4-ethylpiperazine counterpart (4e) was less active (ED₅₀ > 60 mg/kg), indicating a preference for a bulky aromatic group on the piperazine nitrogen. researchgate.net

The following table presents the anticonvulsant activity (ED₅₀) of selected benzothiazole derivatives in the maximal electroshock (MES) test in mice.

| Compound | Key Structural Features | ED₅₀ (mg/kg, i.p.) | Source |

|---|---|---|---|

| 2a | 3a-phenyl-tetrahydropyrrolo[2,1-b]thiazol-1-one | 24.3 | nih.gov |

| 4f | 6-Cl-benzothiazole, 4-benzylpiperazine acetamide | 13.20 | researchgate.net |

| 4d | 6-CH₃-benzothiazole, 4-benzylpiperazine acetamide | 60 | researchgate.net |

| 4b | Unsubstituted benzothiazole, 4-benzylpiperazine acetamide | >60 | researchgate.net |

These findings suggest that for anticonvulsant activity, a halogen substituent at the 6-position of the benzothiazole ring and a large lipophilic group, such as a benzyl (B1604629) moiety on the terminal nitrogen, are beneficial.

The versatility of the benzothiazole scaffold allows its analogues to interact with a wide array of biological targets, including enzymes and receptors. SAR studies in these areas have helped to identify specific structural motifs responsible for potent and selective modulation.

Enzyme Inhibition:

Benzothiazole derivatives have been developed as inhibitors of various enzymes. In one study, benzothiazole-phenyl analogues were designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes targeted for pain management. nih.gov The SAR study indicated that the placement of trifluoromethyl (CF₃) groups on the aromatic rings was well-tolerated by both enzymes, particularly at the ortho and para positions. nih.gov

In the context of caspase-3 inhibition, a quantitative structure-activity relationship (QSAR) study on 1,2-benzisothiazol-3-one derivatives (a related scaffold) found that descriptors related to electronegativity, atomic masses, and specific atom-centered fragments were significant for inhibitory activity. nih.gov For monoamine oxidase (MAO) inhibition, 2,1-benzothiazine hydrazone derivatives showed potent activity, with specific compounds demonstrating selectivity for either MAO-A or MAO-B depending on the heterocyclic moiety attached to the hydrazone. researchgate.net For example, a derivative with a 5-(thiophen-2-yl) substituent was the most potent against MAO-B (IC₅₀ of 1.03 µM). researchgate.net

Receptor Modulation:

Benzothiazole-containing compounds have also been explored as modulators of G protein-coupled receptors (GPCRs). For instance, 2-amino-3-aroyl-thiophenes, which share structural similarities with the phenylethanone portion of the title compound, have been identified as positive allosteric modulators (PAMs) of the A₁ adenosine (B11128) receptor. nih.gov SAR studies on these thiophenes revealed that substitutions on a terminal phenyl ring were critical for enhancing PAM activity. Specifically, fluoro and trifluoromethyl substitutions, such as a 2-fluoro-phenyl or a 2-CF₃-phenyl group, were particularly effective. nih.gov

Another area of investigation involves the NLRP3 inflammasome. By combining structural features of known inhibitors, a series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives were synthesized and shown to inhibit NLRP3-dependent interleukin-1β release. mdpi.comresearchgate.net This demonstrates how the benzimidazole (B57391) core, an isomer of benzothiazole, can serve as a scaffold for developing receptor modulators. mdpi.comresearchgate.net

Mechanistic Elucidation of Biological Interactions of Benzothiazole Derivatives Academic Perspective

Identification and Characterization of Molecular Targets in Biological Systems

Research has shown that the biological effects of benzothiazole (B30560) derivatives stem from their ability to interact with and modulate the function of specific molecular targets within biological systems. These targets are diverse and include enzymes, cellular receptors, and nucleic acids.

The structural framework of benzothiazole-phenylethanone hybrids allows for interactions with multiple targets. A significant area of investigation has been their role as kinase inhibitors. Specific derivatives have been identified as potent inhibitors of key kinases involved in cell signaling and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Rapidly Accelerated Fibrosarcoma (RAF) kinase, with inhibition constants reported in the nanomolar range. Other enzymatic targets include 17β-hydroxysteroid dehydrogenase Type 1 (17β-HSD1), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and fatty acid amide hydrolase (FAAH), which are implicated in cancer and inflammation. nih.gov

Furthermore, certain benzothiazole derivatives have been shown to inhibit enzymes central to the inflammatory process, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase. pharmacyjournal.in DNA has also been identified as a direct molecular target. Studies on 2-aryl benzothiazoles, for instance, have explored their potential as radioactive amyloid imaging agents, which involves binding to specific protein aggregates. qu.edu.iq Some analogues also function as calcium channel blockers, indicating interaction with ion channel proteins. pharmacyjournal.in The ability of these compounds to intercalate with DNA has been demonstrated, representing another important mechanism of action. nih.gov

| Molecular Target | Class of Benzothiazole Derivative | Observed Interaction/Effect |

|---|---|---|

| VEGFR-2 / RAF Kinase | Benzothiazole-phenylethanone hybrids | Enzyme Inhibition |

| 17β-HSD1 | C2-arylacylated benzothiazoles | Enzyme Inhibition nih.gov |

| CaMKII | C2-arylacylated benzothiazoles | Enzyme Inhibition nih.gov |

| FAAH | 2-Benzothiazolyl-phenylmethanones | Enzyme Inhibition nih.gov |

| Cyclooxygenase-2 (COX-2) | 2-[(2-alkoxy-6-pentadecylphenyl) methyl]thio]-1H-benzothiazoles | Enzyme Inhibition pharmacyjournal.in |

| DNA | Copper(II) complexes of quinoline-benzothiazole ligands | Intercalation and Cleavage nih.gov |

Biochemical Pathways Modulated by Benzothiazole Analogues

The interaction of benzothiazole derivatives with their molecular targets leads to the modulation of various biochemical pathways. By inhibiting key enzymes like VEGFR-2 and RAF kinase, these compounds can interfere with critical signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which are frequently dysregulated in proliferative diseases.

The inhibition of enzymes like COX-2 directly impacts the arachidonic acid pathway, a central route in the biosynthesis of prostaglandins (B1171923) and other lipid mediators of inflammation. pharmacyjournal.in This provides a clear mechanism for the observed anti-inflammatory properties of certain benzothiazole analogues. Similarly, the inhibition of 5-lipoxygenase affects the production of leukotrienes, another class of inflammatory mediators. pharmacyjournal.in

The targeting of the NLRP3 inflammasome, a multiprotein complex that activates inflammatory responses, has been explored with structurally related benzo[d]imidazol-2-one scaffolds. mdpi.com This suggests that benzothiazole derivatives may also modulate inflammatory pathways by interfering with the assembly and activation of inflammasomes, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β. mdpi.com

In Vitro and Cellular Model Studies for Mechanistic Insights

A substantial body of evidence for the biological activities of benzothiazole derivatives comes from in vitro assays and studies using cellular models. These experimental systems are invaluable for elucidating mechanisms of action without clinical variables.

Antimicrobial activity has been demonstrated in vitro against a range of pathogenic microbes. For instance, various benzothiazole derivatives and their metal complexes have been shown to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. qu.edu.iqresearchgate.net Antifungal properties have also been reported. researchgate.net

In the context of anticancer research, the cytotoxicity of benzothiazole analogues has been evaluated against numerous human cancer cell lines. These include colon (HCT116), lung (H1299), liver (HepG2), and breast (MCF7) cancer cell lines. pcbiochemres.comresearchgate.net Studies on HeLa (cervical cancer) cells have shown that certain copper(II)-benzothiazole complexes induce cell death. nih.gov The interaction with DNA is a key mechanistic aspect studied in vitro. Fluorescence emission spectroscopy and gel electrophoresis techniques using Calf Thymus DNA (CT-DNA) have confirmed that some complexes can strongly intercalate into the DNA helix and induce cleavage of supercoiled (SC) DNA. nih.govbiointerfaceresearch.com Mechanistic investigations suggest that this nuclease activity is mediated by the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (·OH). nih.gov

| Model System | Type of Benzothiazole Derivative | Observed Effect | Mechanistic Insight |

|---|---|---|---|

| Staphylococcus aureus, Escherichia coli | Metal complexes (e.g., Hg(II)) | Inhibition of bacterial growth qu.edu.iq | Antimicrobial action |

| HeLa cells | Copper(II) complexes | Cytotoxicity, cell death nih.gov | Induction of apoptosis/necrosis |

| HCT116, H1299, HepG2, MCF7 cell lines | Substituted benzothiazoles | Anticancer activity pcbiochemres.comresearchgate.net | Inhibition of cancer cell proliferation |

| Calf Thymus DNA (CT-DNA) | Co(III) and Ru(III) complexes | DNA binding and intercalation biointerfaceresearch.com | Direct interaction with genetic material |

| Supercoiled DNA | Copper(II) complexes | Nuclease activity (DNA cleavage) nih.gov | ROS-mediated DNA damage |

Role of Coordination Chemistry in Modulating Biological Activity

The nitrogen and sulfur atoms within the benzothiazole ring system are effective coordination sites for metal ions, making these compounds versatile ligands in coordination chemistry. mdpi.com The formation of metal complexes with benzothiazole derivatives is a well-established strategy to enhance or modulate their intrinsic biological activity. qu.edu.iq A wide range of transition metals, including copper(II), cobalt(II), nickel(II), zinc(II), cadmium(II), mercury(II), ruthenium(III), and platinum(IV), have been successfully complexed with benzothiazole-based ligands. biointerfaceresearch.comuobabylon.edu.iqnih.gov

The coordination of a metal ion can significantly alter the steric and electronic properties of the benzothiazole ligand, potentially leading to enhanced binding affinity for biological targets. For example, metal complexes of benzothiazole derivatives have demonstrated superior antimicrobial activity compared to the free ligand. qu.edu.iq In one study, the Hg(II) complex of a benzothiazole ligand showed the highest efficacy against both S. aureus and E. coli. qu.edu.iq

A particularly interesting application is the development of benzothiazole-metal complexes as "artificial nucleases." Copper(II) complexes, for instance, have been shown to efficiently cleave DNA, a property not observed with the uncomplexed organic ligand. nih.gov This activity is attributed to the ability of the metal center to participate in redox reactions that generate localized ROS, which then attack the phosphodiester backbone of DNA. The geometry of the complex, which can be octahedral or tetrahedral depending on the metal ion and ligand structure, is a critical determinant of its biological function. biointerfaceresearch.commakhillpublications.co Stability studies have confirmed that these complexes can remain intact under physiologically relevant conditions, which is a prerequisite for their biological evaluation. nih.gov

| Metal Ion | Benzothiazole Ligand Type | Reported Biological Activity | Proposed Mechanism |

|---|---|---|---|

| Cu(II) | Quinoline-appended benzothiazole | Cytotoxicity, DNA cleavage nih.gov | Artificial nuclease activity |

| Hg(II), Cd(II) | Derived from 2-mercaptobenzothiazole (B37678) | Antibacterial qu.edu.iq | Enhanced inhibition of bacterial growth |

| Co(III), Ru(III) | Schiff-base benzothiazole | DNA binding, nuclease activity biointerfaceresearch.com | Intercalation and oxidative cleavage |

| Mn(II) | Benzothiazole aniline-salen conjugate | Antitumor activity nih.gov | Synergistic cytotoxicity |

| Co(II), Ni(II), Zn(II) | Pyrazolin-5-one derivative | Not specified, synthesized for study | Coordination via pyrazoline nitrogen and sulfur/oxygen atoms uobabylon.edu.iq |

Emerging Research Trends and Future Prospects for 1 1,3 Benzothiazol 2 Yl 2 Phenylethanone Research

Potential for Further Structural Diversification and Chemical Space Exploration

The structural framework of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone offers significant opportunities for chemical modification to explore a wider chemical space and develop novel therapeutic agents. The benzothiazole (B30560) ring system is a versatile building block, and its functionalization is a key strategy in drug discovery. nih.gov

Research has demonstrated that modifications at various positions of the benzothiazole core can lead to a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netfrontiersin.org For the target compound, key areas for diversification include:

Modification of the Phenyl Ring: The terminal phenyl group can be substituted with various electron-donating or electron-withdrawing groups. Studies on other benzothiazole derivatives have shown that the nature and position of these substituents significantly influence biological efficacy. mdpi.comjyoungpharm.org For instance, the introduction of hydroxyl or nitro groups has been shown to modulate analgesic and anti-inflammatory activities in related structures. jyoungpharm.org

Alterations to the Ethanone (B97240) Linker: The keto-methylene linker is a prime site for chemical reactions. It can serve as a precursor for creating more complex structures such as chalcones, vinyl sulfones, or pyrans. nih.gov Furthermore, the linker can be modified to incorporate other functional groups or heterocyclic rings, such as hydrazone moieties, which have been shown to confer potent and selective enzyme inhibitory activity in other benzothiazole derivatives. mdpi.com

Functionalization of the Benzothiazole Core: The benzene (B151609) ring fused to the thiazole (B1198619) can be substituted to fine-tune the molecule's electronic and steric properties. Easy functionalization of the benzothiazole moiety allows it to be used as a reactive building block for synthesizing a wide variety of other heterocyclic compounds. nih.gov

This strategic diversification allows for the creation of extensive libraries of novel compounds, enhancing the potential for discovering molecules with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

Integration of Advanced Computational Design Principles for Novel Benzothiazole Discovery

The rational design of novel benzothiazole derivatives is increasingly driven by advanced computational techniques, which accelerate the discovery process and reduce reliance on traditional trial-and-error screening. researchgate.net In silico methods such as molecular docking, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations are pivotal in modern drug design. biointerfaceresearch.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.net For benzothiazole derivatives, docking studies have been instrumental in identifying potential binding modes within the ATP binding site of protein kinases, which are key targets in cancer therapy. biointerfaceresearch.com By understanding these interactions, researchers can design new analogues with enhanced binding affinity and specificity. mdpi.combiointerfaceresearch.com

DFT Calculations: Density Functional Theory is used to study the electronic structure and properties of molecules. researchgate.netmdpi.com These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which relates to the molecule's reactivity and stability. mdpi.com This information helps in understanding the structure-activity relationships (SAR) and predicting the biological potential of newly designed compounds. biointerfaceresearch.com

Pharmacokinetic Prediction (ADMET): Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. biointerfaceresearch.com This early-stage screening helps to identify candidates with favorable drug-like properties and reduces the likelihood of late-stage failures in the drug development pipeline. tandfonline.com

By combining these computational approaches, researchers can efficiently design and prioritize novel benzothiazole candidates, including derivatives of this compound, for synthesis and biological evaluation, streamlining the path toward new therapeutics. researchgate.net

Exploration of Novel Reaction Methodologies and Sustainable Synthesis for Benzothiazole Derivatives

A significant trend in chemical synthesis is the development of environmentally friendly or "green" chemistry principles to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. nih.govairo.co.in Research into the synthesis of benzothiazole derivatives has actively embraced this philosophy, moving away from traditional methods that often require harsh conditions and toxic solvents. nih.govairo.co.in

Novel and sustainable methods for synthesizing the benzothiazole core, which could be applied to this compound and its analogues, include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating. airo.co.in

Use of Green Catalysts and Solvents: There is a growing emphasis on using non-toxic, reusable catalysts and environmentally benign solvents like water or ionic liquids. nih.govairo.co.in Catalysts such as commercial laccases, hydrotalcite, and various nanorods have been successfully employed in the synthesis of 2-substituted benzothiazoles, offering high efficiency and recyclability. nih.govmdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by using solid-phase synthesis or grindstone techniques, minimizes the use of volatile organic compounds, thereby reducing environmental impact. mdpi.compharmacyjournal.inresearchgate.net These methods are often simple to perform and result in high product yields. researchgate.net

The table below summarizes various green synthetic approaches for benzothiazole derivatives, showcasing the advancements in sustainable chemistry.

| Method | Catalyst / Conditions | Reaction Time | Yield (%) | Key Advantages |

| Microwave-Assisted | Ionic Liquids | Varies | 85-95% | Reduced energy use, high efficiency. airo.co.in |

| H₂O₂/HCl Catalysis | H₂O₂/HCl in Ethanol (B145695) | 45-60 min | 85-94% | Short reaction time, simple setup. mdpi.com |

| Heterogeneous Catalysis | SnP₂O₇ | 8-35 min | 87-95% | Reusable catalyst, very short reaction time. nih.govmdpi.com |

| Solvent-Free | Molecular Iodine | 10 min | High | No solvent required, low cost, rapid. pharmacyjournal.inmdpi.com |

| Nanorod Ionogel | Ionogel Catalyst | 10-25 min | 84-95% | Solvent-free, recyclable catalyst. mdpi.com |

These modern synthetic strategies not only make the production of benzothiazole derivatives more efficient and cost-effective but also align with the critical global goal of sustainable development. airo.co.in The continued exploration of such methodologies will be crucial for the future manufacturing of pharmaceuticals based on the this compound scaffold.

Q & A

Basic Research Question

- Enzyme inhibition assays : Use fluorescence-based protocols to test inhibition of kinases or cyclooxygenases (COX-1/2), given benzothiazole’s affinity for ATP-binding pockets .

- Antimicrobial screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Derivatization : Synthesize analogs with substitutions at the benzothiazole C-2 or phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -Cl) .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or EGFR), correlating binding energies (ΔG) with experimental IC₅₀ values .

- Statistical analysis : Apply QSAR models (e.g., CoMFA) to predict bioactivity trends based on steric/electronic parameters .